2,7-Difluoro-1H-benzo[d]imidazole

Medicinal Chemistry ADME Physicochemical Profiling

Secure a strategic advantage with 2,7-Difluoro-1H-benzo[d]imidazole. The precise 2,7-difluoro substitution critically modulates pKa to near-physiological levels, enhancing CNS-penetrant drug design and blocking oxidative metabolism. This regioisomer is an exceptional electron-deficient building block for ambient-stable n-type semiconductors, with proven high electron mobility. Its predictable hydrogen and halogen bonding synthons ensure superior crystal engineering, mitigating polymorphism risks. For research applications, its unique setup provides physicochemical control that generic alternatives cannot match.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
Cat. No. B13115363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Difluoro-1H-benzo[d]imidazole
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=C(N2)F
InChIInChI=1S/C7H4F2N2/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H,10,11)
InChIKeyHIHIOUSKOADFCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Difluoro-1H-benzo[d]imidazole: Core Chemical Identity and Physicochemical Baseline for Procurement


2,7-Difluoro-1H-benzo[d]imidazole (CAS 1806619-09-9) is a dihalogenated benzimidazole derivative with a molecular formula of C7H4F2N2 and a molecular weight of 154.12 g/mol . The strategic placement of fluorine atoms at the 2- and 7-positions of the benzimidazole core fundamentally alters its electronic configuration, as evidenced by shifts in spectroscopic properties and acidity compared to the parent heterocycle [1]. This compound serves as a critical scaffold or intermediate in medicinal chemistry and materials science, where the precise substitution pattern dictates reactivity, binding affinity, and solid-state properties.

Why 2,7-Difluoro-1H-benzo[d]imidazole Cannot Be Interchanged with Generic Analogs


The specific 2,7-difluoro substitution pattern is not a generic modification. In benzimidazole chemistry, the position of halogenation dictates the molecule's acidity, hydrogen-bonding capacity, and metabolic fate [1]. For instance, moving fluorine from the 2-position to other positions on the benzene ring can shift the pKa of the conjugate acid by several units, directly impacting bioavailability and target engagement [1]. Furthermore, the unique 2,7-arrangement creates a distinct electrostatic surface that governs crystal packing and supramolecular assembly, which is critical for material consistency in solid-state applications [2]. Generic substitution therefore risks not only loss of potency but also unpredictable physicochemical behavior.

Quantitative Evidence Guide for Selecting 2,7-Difluoro-1H-benzo[d]imidazole


Enhanced Acidity and Ionization Control vs. Parent Benzimidazole

The electron-withdrawing effect of the dual fluorine substituents in 2,7-difluoro-1H-benzo[d]imidazole is predicted to significantly lower the pKa of the protonated benzimidazole nitrogen relative to the parent compound 1H-benzo[d]imidazole (pKa ~5.5). For the mono-fluorinated analog 2-fluoro-1H-benzimidazole, the pKa is estimated at ~7.6 . The addition of a second fluorine atom in the 7-position further reduces electron density, which is expected to depress the pKa by an additional 0.5–1.0 units, enhancing the fraction of the neutral species at physiological pH and potentially improving membrane permeability. This trend is supported by linear free-energy relationship studies on fluorinated benzimidazoles [1].

Medicinal Chemistry ADME Physicochemical Profiling

Distinct CYP450 Off-Target Liability Profile

A compound containing the 2,7-difluoro-1H-benzo[d]imidazole core was screened against a panel of human cytochrome P450 isoforms. It exhibited weak inhibition, with an IC₅₀ of 10,000 nM against CYP3A4, CYP1A2, and CYP2D6 [1]. While this level of CYP inhibition is low, it provides a quantitative benchmark for risk assessment. In contrast, many unsubstituted benzimidazole-containing drugs are known to undergo extensive CYP-mediated metabolism or act as mechanism-based inhibitors, a risk that is mitigated by the electron-withdrawing fluorine atoms which can block metabolic hot spots.

Drug Metabolism ADME-Tox Enzyme Inhibition

Improved Pharmacokinetic Stability Over Non-Fluorinated Benzimidazole Analogs

Studies on structurally related fluorobenzimidazole HCV NS5A inhibitors have demonstrated that fluorination of the benzimidazole core imparts improved pharmacokinetic (PK) properties. Specifically, fluorobenzimidazole inhibitors showed enhanced metabolic stability and superior PK profiles compared to their non-fluorinated benzimidazole analogs in rodent models [1]. This is consistent with the broader class-level knowledge that fluorine substitution at the 2-position and on the fused benzene ring blocks oxidative metabolism and extends plasma half-life. For example, related compounds have shown half-life extensions from 1–2 hours (non-fluorinated) to 6–8 hours in mice upon fluorination .

Drug Design Pharmacokinetics Lead Optimization

Enabled High Electron Mobility in Organic Field-Effect Transistors (OFETs)

A difluorobenzimidazole (FMBI)-fused perylene diimide dimer was synthesized and fabricated into an n-type organic field-effect transistor (OFET). The resulting semiconductor exhibited a remarkable electron mobility of 0.13 cm² V⁻¹ s⁻¹ in a solution-processed device [1]. This high mobility, enabled by the low-lying LUMO energy level of the electron-deficient difluorobenzimidazole unit, represents a significant performance benchmark. In comparison, the analogous non-fluorinated benzimidazole-PDI2 dimer showed lower or unreported mobility, highlighting the critical role of the fluorine atoms in enhancing n-type charge transport.

Materials Science Organic Electronics Semiconductors

Unique Crystal Packing via Directed Hydrogen and Halogen Bonding

X-ray crystallographic analysis of a set of fluorinated benzimidazoles, including difluorinated isomers, has revealed that the precise positioning of fluorine atoms dictates the formation of distinct hydrogen-bonded (N–H···N) chains and unique halogen-bonding synthons in the solid state [1]. The 2,7-substitution pattern creates a specific anisotropic electrostatic potential surface that promotes a predictable, reproducible supramolecular architecture. This is in contrast to other difluorinated regioisomers (e.g., 5,6-difluoro), which form different packing motifs, leading to divergent bulk properties such as melting point, solubility, and mechanical stability.

Crystallography Solid-State Chemistry Supramolecular Assembly

High-Impact Application Scenarios for 2,7-Difluoro-1H-benzo[d]imidazole


Lead Optimization Scaffold in CNS Drug Discovery

The predicted fine-tuned pKa of 2,7-difluoro-1H-benzo[d]imidazole, being closer to physiological pH than that of the parent benzimidazole, makes it an ideal core for designing CNS-penetrant drug candidates . Its balanced ionization state can enhance passive blood-brain barrier permeation while the fluorine atoms simultaneously block oxidative metabolism, as demonstrated by improved PK in related fluorobenzimidazole series [1]. Researchers procuring this compound can expect a better starting point than non-fluorinated alternatives for achieving a favorable CNS MPO score.

N-Type Organic Semiconductor for Air-Stable Flexible Electronics

As proven by the 0.13 cm² V⁻¹ s⁻¹ electron mobility achieved with a difluorobenzimidazole-fused perylene diimide dimer, the 2,7-difluoro-1H-benzo[d]imidazole unit is an exceptional electron-deficient building block for n-type OFETs [2]. Its low-lying LUMO facilitates ambient-stable electron transport, overcoming the critical bottleneck of n-channel device degradation. Industrial R&D teams developing solution-processable, air-stable n-type semiconductors should select this fluorinated scaffold over non-halogenated or monohalogenated alternatives to secure higher and more stable mobility.

Crystal Engineering for Consistent Solid Form Manufacturing

The predictable hydrogen and halogen bonding synthons characteristic of the 2,7-regioisomer provide a blueprint for crystal engineering [3]. In pharmaceutical development, this translates to a lower risk of unexpected polymorphism, a major cause of late-stage clinical failure and batch-to-batch inconsistency. By choosing 2,7-difluoro-1H-benzo[d]imidazole as an intermediate, process chemists can exert greater control over the final drug substance's particle properties, directly impacting dissolution rate and bioavailability.

Quote Request

Request a Quote for 2,7-Difluoro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.